![molecular formula C21H21N3O6S B3863945 N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B3863945.png)
N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine
Overview
Description
N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine, also known as BNPA-Met, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid methionine, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. Specifically, the acryloyl group of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine reacts with the thiol group of cysteine residues in target proteins, leading to the formation of a stable adduct. This adduct can then be detected and quantified using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect protein stability and folding, as well as protein degradation and turnover. It has also been shown to affect cellular signaling pathways, especially those involved in oxidative stress and inflammation. In addition, N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been shown to have potential therapeutic applications, especially in the context of age-related diseases and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in lab experiments is its specificity for cysteine residues in target proteins. This allows for precise labeling and detection of specific proteins and protein domains. In addition, N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine is relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine is its potential toxicity and reactivity with other cellular components. Therefore, careful controls and experimental design are necessary when using N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in lab experiments.
Future Directions
There are several future directions for research on N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine. One area of interest is the development of new analogs and derivatives of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine with improved specificity and sensitivity. Another area of interest is the application of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in live-cell imaging and in vivo studies. Finally, there is potential for the use of N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine in drug discovery and development, especially in the context of protein misfolding and neurodegenerative diseases.
Scientific Research Applications
N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been used in a wide range of scientific research applications. It has been shown to be a useful tool for studying protein-protein interactions, especially in the context of protein folding and misfolding. It has also been used to study the role of methionine oxidation in protein degradation and aging. In addition, N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]methionine has been used to study the effects of oxidative stress on cellular signaling pathways.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-31-11-10-17(21(27)28)22-20(26)18(23-19(25)15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)24(29)30/h2-9,12-13,17H,10-11H2,1H3,(H,22,26)(H,23,25)(H,27,28)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGWWINZGFBIID-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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